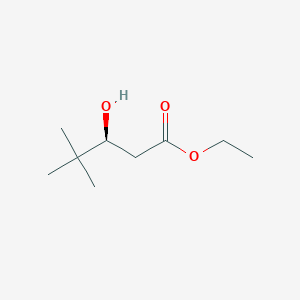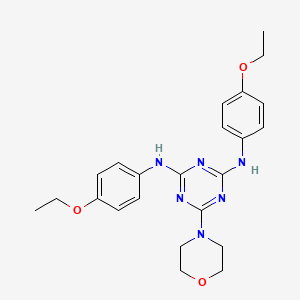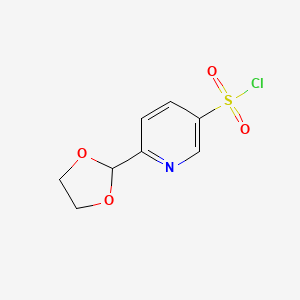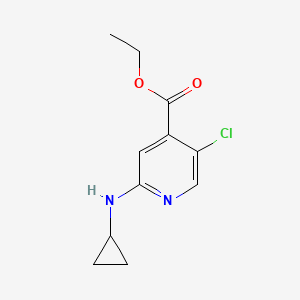
2-Hydrazinyl-4-phenyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-4-phenyl-1,3-benzothiazole is a derivative of benzothiazole, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including this compound, was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Applications De Recherche Scientifique
Corrosion Inhibition : Research has identified derivatives of benzothiazole, such as 2-hydrazino-6-methyl-benzothiazole, as effective inhibitors for the corrosion of mild steel in acidic solutions. These compounds predominantly act as cathodic inhibitors in hydrochloric acid and as mixed inhibitors in sulfuric acid, showcasing their potential in protecting metal surfaces from corrosion (Ajmal, Mideen, & Quraishi, 1994).
Antitumor Properties : Novel 2-(4-aminophenyl)benzothiazoles, including derivatives, exhibit highly selective and potent antitumor properties both in vitro and in vivo. These compounds induce cytochrome P450 1A1, which is crucial for their mechanism of action, highlighting their potential in cancer therapy (Bradshaw et al., 2002).
pH Sensing for Biological Applications : A benzothiazole-based aggregation-induced emission luminogen has been developed for highly sensitive physiological pH sensing. This compound exhibits multifluorescence emissions in different states, making it suitable for detecting pH fluctuations in biosamples and water samples, showcasing its application in environmental monitoring and biological research (Li et al., 2018).
Molecular Structure Studies : The study of hydrazones derived from 2-hydrazinyl-1,3-benzothiazole and their molecular structures reveals insights into conformational variations and intermolecular hydrogen bonding. This research contributes to the understanding of molecular interactions and could inform the design of new compounds with specific properties (Lindgren et al., 2013).
Anticonvulsant and Antihypertensive Activities : Derivatives of benzothiazole have been synthesized and shown to possess anticonvulsant and antihypertensive activities. These compounds open new avenues for the development of therapeutic agents targeting neurological disorders and hypertension (Chapleo et al., 1986; Turner et al., 1988).
Bioorthogonal Chemistry : The rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution illustrates the potential of benzothiazole derivatives in bioorthogonal coupling reactions, which could be applied in drug delivery systems and biomolecule labeling (Dilek et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that thiazole derivatives, which include this compound, have a wide range of biological activities . They have been found to interact with various targets such as receptor tyrosine kinases , which play crucial roles in cellular processes including growth, differentiation, metabolism, and apoptosis .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that modulates the target’s function . For instance, they can inhibit the activity of receptor tyrosine kinases, thereby affecting the signaling pathways these receptors are involved in .
Biochemical Pathways
These include pathways involved in inflammation, hypertension, allergy, cancer, and microbial infections . By interacting with key proteins in these pathways, thiazole derivatives can modulate the pathway’s activity and thus influence the physiological response .
Pharmacokinetics
The compound’s molecular weight of 19125 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole’s action depend on the specific target and pathway it interacts with. For instance, if the compound inhibits a receptor tyrosine kinase involved in cell growth, it could potentially slow down or stop the growth of cells . This could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Propriétés
IUPAC Name |
(4-phenyl-1,3-benzothiazol-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-16-13-15-12-10(7-4-8-11(12)17-13)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXLEGSBBWXJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2878657.png)






![2-[2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2878669.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2878670.png)



![3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride](/img/structure/B2878676.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2878677.png)